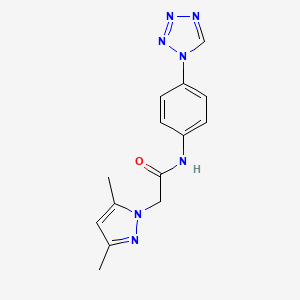

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O/c1-10-7-11(2)20(17-10)8-14(22)16-12-3-5-13(6-4-12)21-9-15-18-19-21/h3-7,9H,8H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNZOEGYGFPJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(1H-tetrazol-1-yl)aniline, which is then reacted with 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid by-product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

1.1. Formation of Tetrazole Moiety

The 1H-tetrazol-1-yl group is commonly synthesized via cyclization reactions. For example, condensation of nitriles with sodium azide (NaN₃) in the presence of ZnCl₂ catalyst yields tetrazole derivatives .

Key Synthesis Steps :

-

Nitrile-Tetrazole Conversion : Reaction of nitrile precursors with NaN₃/ZnCl₂ forms tetrazole rings.

-

Aryl-Tetrazole Coupling : Ullmann-type coupling or Suzuki-Miyaura cross-coupling connects tetrazole to aryl groups (e.g., phenyl rings).

1.3. Acetamide Bridge Formation

The acetamide linkage is introduced via:

-

Amidation Reactions : Coupling of amine groups with acyl chlorides (e.g., benzoyl chloride) under basic conditions (e.g., K₂CO₃) .

-

Hydrolysis/Heterocyclization : Conversion of ester intermediates (e.g., diethyl acetate) to amides via hydrolysis and subsequent reaction with amines .

Reaction Mechanisms

The compound undergoes reactions characteristic of its functional groups:

2.1. Tetrazole Reactivity

-

Acidic Hydrogen Replacement : The acidic proton of the tetrazole (pKa ~10) can participate in deprotonation reactions .

-

Coordination Chemistry : Acts as a ligand in metal complexes due to nitrogen donors.

2.2. Pyrazole Reactivity

-

Electrophilic Substitution : The dimethyl-substituted pyrazole undergoes regioselective electrophilic substitution at the 3-position .

-

Hydrogen Bonding : The NH group in pyrazole can engage in H-bonding interactions, influencing solubility and biological activity.

2.3. Amide Reactivity

-

Hydrolysis : The acetamide group can undergo hydrolysis to carboxylic acids under acidic/basic conditions.

-

Nucleophilic Attack : The carbonyl group reacts with nucleophiles (e.g., amines, alcohols) .

3.1. Biological Target Interaction

-

Enzyme Inhibition : Pyrazole and tetrazole moieties interact with enzymes via hydrogen bonding and π-π stacking, as observed in anticonvulsant and anticancer studies .

-

Antimicrobial Activity : Thiazole-analogous compounds with similar heterocycles exhibit Gram-positive bacterial inhibition (MIC ≤31.25 µg/mL) .

3.2. Material Science

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of tetrazole and pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that the incorporation of these moieties can enhance the cytotoxicity against various cancer cell lines. A notable study demonstrated that a related compound inhibited cell proliferation in breast cancer models, with IC50 values indicating effective dosage levels for therapeutic application .

Cardiotonic Effects

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been investigated for its cardiotonic effects through the inhibition of phosphodiesterase enzymes (PDE3A and PDE3B). In vitro assays revealed that certain derivatives exhibited selective inhibition of PDE3A, leading to increased contractile function in cardiac tissues .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. A recent study evaluated a series of pyrazole-tetrazole derivatives for their antifungal activity against common pathogens such as Aspergillus niger and Candida albicans. The results indicated that these compounds could significantly inhibit fungal growth, suggesting their utility as antifungal agents .

Antioxidant and Antidiabetic Activity

Recent investigations into the antioxidant properties of similar compounds have shown that they can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. Additionally, studies have documented their potential in managing diabetes through mechanisms involving the inhibition of alpha-amylase, which is crucial for carbohydrate metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications in the tetrazole and pyrazole rings can lead to variations in biological activity. For instance, substituents on the phenyl ring significantly influence the compound's potency against specific targets .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, a derivative of this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 12 µM after 48 hours of treatment. This suggests strong potential for further development as an anticancer agent .

Case Study 2: Cardiotonic Activity

Another study focused on the cardiotonic effects of a related compound demonstrated significant increases in cardiac contractility in isolated rat heart models when treated with low concentrations of the compound. This finding supports its potential therapeutic use in heart failure management .

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide with structurally related compounds from the literature:

Key Structural and Functional Differences:

Tetrazole vs. Phthalazine/Thioether : The target compound’s tetrazole group offers strong hydrogen-bonding capacity, whereas the phthalazine-thioether analog (CAS 606122-26-3) prioritizes sulfur-based reactivity and aromatic stacking .

Molecular Complexity : Compound 189 includes a chloroindazole and sulfonyl group, likely tailored for high-affinity binding to enzymatic targets, contrasting with the simpler acetamide backbone of the target compound .

Research Findings

- Hydrogen-Bonding Networks : The tetrazole and pyrazole moieties in the target compound are predicted to form extensive hydrogen-bonding patterns, akin to Etter’s graph-set analysis, which could stabilize crystal lattices or biological interactions .

- Synthetic Flexibility : Analogous compounds (e.g., 189 ) are synthesized via coupling reactions between functionalized pyrazoles and acetamide intermediates, indicating scalable routes for the target compound .

Notes

- Bioisosteric Potential: The tetrazole group may serve as a carboxylic acid replacement, improving metabolic stability in drug design .

- Steric vs.

- Limitations : Lack of explicit pharmacological or thermodynamic data for the target compound necessitates further experimental validation.

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a complex organic compound that features a combination of tetrazole and pyrazole moieties. This structural combination has been associated with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 284.32 g/mol. The compound is characterized by the presence of both a tetrazole ring and a pyrazole ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N6 |

| Molecular Weight | 284.32 g/mol |

| Functional Groups | Tetrazole, Pyrazole, Acetamide |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole and pyrazole rings. The synthesis can be achieved through various methods such as:

- Cyclization Reactions : Utilizing hydrazine derivatives to form the pyrazole ring.

- Condensation Reactions : Combining the synthesized pyrazole with a substituted phenyl acetamide to form the final compound.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. The presence of the tetrazole ring is particularly noteworthy as tetrazoles have been recognized for their potential as anti-inflammatory and anticancer agents.

Mechanism of Action :

- The compound has been found to interact with key proteins involved in cancer pathways, such as caspase 3 and NF-kappa B , leading to apoptosis in cancer cells.

- Molecular docking studies indicate strong binding affinities with tumor suppressor proteins like TP53 , suggesting its potential as a therapeutic agent against specific cancers.

Antimicrobial Activity

Research indicates that compounds containing both tetrazole and pyrazole rings exhibit significant antimicrobial properties. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains.

Key Findings :

- The compound demonstrated effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) below 50 µg/mL.

Study 1: Anticancer Activity

In a recent study published in Molecular Cancer Therapeutics, this compound was tested on A431 human epidermoid carcinoma cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer agent .

Study 2: Antimicrobial Efficacy

A study conducted on various synthesized analogs showed that this compound exhibited substantial antibacterial activity against Escherichia coli and Staphylococcus aureus. The results suggested that modifications in the structure could enhance its antimicrobial efficacy .

Q & A

Q. What are the recommended synthetic routes for N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling 4-(1H-tetrazol-1-yl)aniline with 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM). To optimize yields:

- Use Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, temperature, solvent polarity) and identify optimal conditions .

- Monitor intermediates via HPLC or TLC to minimize side reactions.

- Consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as demonstrated in analogous pyrazole-acetamide syntheses .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography is essential for confirming the spatial arrangement of the tetrazole and pyrazole rings. For example, single-crystal studies of similar acetamide derivatives reveal intramolecular hydrogen bonding between the acetamide carbonyl and tetrazole N-atoms, which stabilizes the conformation .

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the aromatic and methyl groups.

- High-resolution mass spectrometry (HRMS) validates molecular weight, particularly for detecting impurities in the tetrazole moiety, which is prone to hydrolysis .

Q. What are the best practices for ensuring purity during synthesis and isolation?

Methodological Answer:

- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers.

- Use recrystallization from ethanol/water mixtures to remove unreacted starting materials.

- Apply thermogravimetric analysis (TGA) to assess thermal stability during drying, as residual solvents (e.g., DCM) can affect biological assay results .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of derivatives to enhance biological activity?

Methodological Answer:

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity at the tetrazole N1 position, a common site for electrophilic substitution .

- Perform molecular docking to model interactions with biological targets (e.g., enzymes in inflammatory pathways). For instance, pyrazole moieties in similar compounds show π-π stacking with COX-2 active sites .

- Combine quantum mechanics/molecular mechanics (QM/MM) simulations to study solvation effects on binding affinity .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

- Conduct meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). For example, differences in tetrazole ring protonation states (pH-dependent) may explain inconsistent IC₅₀ values in kinase inhibition studies .

- Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays).

- Compare crystallographic data of ligand-target complexes to confirm binding modes, as seen in studies of structurally related pyrazole derivatives .

Q. How do structural modifications at the tetrazole and pyrazole moieties affect physicochemical properties?

Methodological Answer:

- Tetrazole modifications : Replacing the tetrazole with a carboxyl group reduces logP but increases metabolic stability. For example, methyl substitution at the tetrazole N2 position enhances membrane permeability in analogs .

- Pyrazole modifications : Introducing electron-withdrawing groups (e.g., Cl at C3/C5) increases electrophilicity, improving covalent binding to cysteine residues in target proteins. This approach is validated in antimalarial pyrazole-acetamide derivatives .

- Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with solubility and bioavailability .

Q. What advanced separation technologies are suitable for isolating enantiomers or regioisomers of this compound?

Methodological Answer:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, as demonstrated for pyrazole-containing chiral acetamides .

- Centrifugal partition chromatography (CPC) is effective for large-scale separation of regioisomers without degradation, leveraging differences in partition coefficients .

- Crystallization-induced diastereomer resolution using chiral auxiliaries (e.g., tartaric acid derivatives) can achieve >99% enantiomeric excess .

Q. How can reaction fundamentals and reactor design improve scalability for preclinical studies?

Methodological Answer:

- Apply microreactor technology to enhance heat/mass transfer during exothermic steps (e.g., tetrazole cyclization). This reduces byproducts compared to batch reactors .

- Use continuous-flow systems with in-line FTIR monitoring to maintain consistent reaction parameters (e.g., residence time, temperature) .

- Optimize catalyst loading via kinetic studies to minimize Pd contamination in Suzuki-Miyaura couplings, a common step in analog synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.